molecular formula C21H16O4 B5782944 ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate

ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B5782944
M. Wt: 332.3 g/mol
InChI Key: USIRPNREJAXXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate, also known as EHPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EHPC is a naphthofuran derivative that possesses a unique chemical structure with a fused naphthalene and furan ring system.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, several studies have suggested that ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate exerts its pharmacological effects by modulating various signaling pathways. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. Additionally, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit various biochemical and physiological effects. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.

Advantages and Limitations for Lab Experiments

Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate possesses several advantages for lab experiments. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that can be easily synthesized using a multi-step synthetic route. Additionally, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate possesses a unique chemical structure that makes it an attractive target for drug discovery. However, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate also possesses several limitations for lab experiments. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a relatively new compound, and its pharmacological effects are not fully understood. Moreover, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a complex compound that requires specialized equipment and expertise for its synthesis and analysis.

Future Directions

Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a promising compound that has gained significant attention in the field of medicinal chemistry. Several future directions can be explored to further understand the pharmacological effects of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate. One future direction is to investigate the potential of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the potential of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate as a chemotherapeutic agent for various types of cancer. Additionally, further studies can be conducted to elucidate the mechanism of action of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate and its potential side effects.

Synthesis Methods

Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 2-hydroxy-1-naphthaldehyde by the condensation of 2-naphthol and salicylaldehyde in the presence of a Lewis acid catalyst. The second step involves the synthesis of 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylic acid by the condensation of 2-hydroxy-1-naphthaldehyde and phenylacetic acid in the presence of a Lewis acid catalyst. The final step involves the esterification of 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid.

Scientific Research Applications

Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported that ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate possesses anti-inflammatory, antioxidant, and anticancer properties. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce the oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.

properties

IUPAC Name

ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-2-24-21(23)18-16-12-17(22)14-10-6-7-11-15(14)20(16)25-19(18)13-8-4-3-5-9-13/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIRPNREJAXXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate

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